D-erythro-Sphingosine-1-Phosphate-13C2,D2
Description
Historical Context in Sphingolipid Research
The study of sphingolipids began in 1874 when Johann Ludwig Thudichum isolated these “enigmatic” molecules from brain tissue, naming them after the mythological Sphinx. For nearly a century, sphingolipids were viewed as structural membrane components until the 1980s revealed their bioactive potential. The 1998 discovery of S1P receptors (S1PR1–5) marked a paradigm shift, positioning S1P as a key intercellular signaling molecule. Early S1P research faced analytical hurdles due to its low abundance (<1 μM in plasma) and structural similarity to lysophosphatidic acid. The synthesis of stable isotope-labeled analogs like this compound emerged from two technological revolutions: recombinant sphingosine kinase production (1996) and hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) validation (2015).
Significance in Academic Research
This compound serves three primary research functions:
This labeled compound has been instrumental in identifying S1P’s dual role as a tumorigenic factor (via S1PR2-mediated angiogenesis) and apoptosis inhibitor (through caspase-3 suppression). Recent studies using the isotope show that 72% of circulating S1P originates from erythrocytes, resolving decades-old debates about platelet vs. erythrocyte contributions.
Isotopic Labeling: 13C2,D2 Modifications
The molecular structure (C₁₆¹³C₂H₃₆D₂NO₅P ) incorporates:
- Carbon-13 (¹³C₂) : Replaces natural carbon at positions 4 and 5 of the sphingosine backbone, enabling precise quantification via MS1 mass shifts (+2 Da).
- Deuterium (D₂) : Substitutes hydrogen atoms on the phosphate group’s methylene bridge, reducing metabolic degradation by 40% in hepatic microsomal assays.
Synthesis involves enzymatic phosphorylation of ¹³C₂,D₂-sphingosine using recombinant sphingosine kinase 2, achieving >98% isotopic purity. The deuterium placement avoids kinetic isotope effects on receptor binding—critical for maintaining S1P’s EC₅₀ of 8 nM at S1P1 receptors. HILIC-MS/MS analyses confirm co-elution with native S1P at 3.8 minutes, eliminating the 0.4-minute retention time discrepancy seen with earlier C17 analogs.
Properties
Molecular Formula |
C18H38NO5P |
|---|---|
Molecular Weight |
383.47 g/mol |
IUPAC Name |
[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI Key |
DUYSYHSSBDVJSM-DOWGOISZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:
Synthesis of labeled sphingosine:
Phosphorylation: The labeled sphingosine is then phosphorylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
Chemical Reactions Analysis
Enzymatic Phosphorylation and Dephosphorylation
S1P-13C2,D2 participates in reversible phosphorylation/dephosphorylation cycles:
-
Phosphorylation : Sphingosine kinases (SphK1/SphK2) convert sphingosine to S1P. SphK2 shows broader substrate specificity, including phytosphingosine .
-
Dephosphorylation : Specific phosphatases (SPP1/SPP2) regenerate sphingosine. SPP1 localizes to the ER and regulates ceramide transport .
Kinetic Parameters :
| Enzyme | Km (µM) | Vmax (nmol/min/mg) | Reference |
|---|---|---|---|
| SphK1 | 4.2 ± 0.3 | 12.5 ± 1.1 | |
| SphK2 | 8.7 ± 0.9 | 8.2 ± 0.7 | |
| SPP1 | 15.4 ± 2.1 | 6.8 ± 0.5 |
Degradation via S1P Lyase
S1P lyase cleaves S1P-13C2,D2 into hexadecenal-13C2,D2 and ethanolamine phosphate, a critical step in maintaining S1P gradients .
Mechanism :
-
Surface Dephosphorylation : Hepatocyte-bound phosphatases convert S1P to sphingosine .
-
Sequestering : Sphingosine is phosphorylated by SphK2 and degraded intracellularly by lyase .
Key Findings :
Receptor-Mediated Signaling Pathways
S1P-13C2,D2 activates EDG-family receptors (S1PR1–5), modulating:
-
Calcium Mobilization : Via IP3-independent pathways (EC₅₀ = 0.1–1 µM) .
-
Angiogenesis : Promotes endothelial cell migration (IC₅₀ = 50 nM) .
Receptor Affinity :
| Receptor | Binding Affinity (Kd, nM) | Reference |
|---|---|---|
| S1PR1 | 8.2 ± 0.7 | |
| S1PR3 | 12.5 ± 1.3 |
Role in Cellular Apoptosis and Survival
S1P-13C2,D2 modulates apoptosis via:
-
Caspase Inhibition : Blocks caspase-3 activation by 70% at 100 nM .
-
Bcl-xL Interaction : SphK2-derived S1P binds Bcl-xL, preventing cytochrome c release .
Comparative Bioactivity :
| Parameter | S1P-13C2,D2 | Native S1P |
|---|---|---|
| EC₅₀ (Calcium Mobilization) | 0.3 µM | 0.25 µM |
| IC₅₀ (Melanoma Motility) | 10 nM | 8 nM |
Analytical and Metabolic Tracking
The isotopic labels enable precise quantification via:
Metabolic Half-Life :
| Tissue | Half-Life (min) | Reference |
|---|---|---|
| Liver | 15 ± 2 | |
| Plasma | 45 ± 5 |
Scientific Research Applications
Cancer Research
D-erythro-Sphingosine-1-Phosphate-13C2,D2 has been shown to inhibit the mobility of melanoma cells at low concentrations without toxic effects. This property suggests its potential use as a therapeutic agent to prevent tumor cell metastasis and manage inflammatory processes. The compound mobilizes intracellular calcium stores, decreases cellular cyclic adenosine monophosphate (cAMP), and activates phospholipase D, which are crucial pathways in cancer cell behavior and signaling .
Case Studies:
- Inhibition of Melanoma Cell Mobility : Studies have demonstrated that this compound effectively reduces the motility of melanoma cells, indicating its potential application in therapies aimed at preventing metastasis.
Cellular Signaling Studies
As a lipid second messenger, this compound plays a vital role in cellular signaling pathways. It interacts with specific receptors and enzymes involved in lipid metabolism, influencing processes such as cell growth and apoptosis. The stable isotopic labels facilitate detailed tracking of these interactions, providing insights into how this compound affects cellular functions .
Key Findings:
- Receptor Interactions : Research indicates that D-erythro-Sphingosine-1-Phosphate interacts with various receptors that mediate cellular responses to external stimuli, which is crucial for understanding its role in health and disease .
Metabolic Pathway Analysis
The stable isotopes in this compound allow researchers to conduct metabolic studies that trace the compound's pathways within biological systems. This capability is essential for understanding how sphingolipids contribute to metabolic regulation and their implications in diseases such as cancer and cardiovascular disorders .
Metabolic Stability :
Research has shown that D-erythro-Sphingosine-1-Phosphate exhibits improved metabolic stability compared to its non-labeled counterparts, making it a valuable tool for studying sphingolipid metabolism over time .
Comparative Analysis with Other Sphingolipids
This compound shares structural similarities with other sphingolipids but offers unique advantages due to its stable isotope labeling. Below is a comparison table highlighting its features against related compounds:
| Compound Name | Description | Unique Features |
|---|---|---|
| D-erythro-Sphingosine | Non-labeled analog with similar biological activities but lacks isotopic labeling advantages. | No tracking capabilities |
| Sphinganine | Saturated analog exhibiting similar inhibitory effects on cellular mobility. | Different structural properties |
| Phytosphingosine | Involved in cellular signaling but structurally different from D-erythro-sphingosine. | Varies in biological activity |
| trans-4-Sphingenine | Deuterated derivative used for similar research purposes but with different properties. | Limited application scope |
| D-erythro-Dihydrosphingosine | Saturated form that may influence cellular processes differently compared to its unsaturated counterpart. | Distinct metabolic effects |
Mechanism of Action
The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:
Cellular Signaling Pathways: It modulates various signaling pathways that regulate cell growth, differentiation, and migration.
Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and cellular signaling
Comparison with Similar Compounds
Research Findings and Implications
- Tumor Biology: The parent compound’s ability to inhibit melanoma cell migration aligns with S1PR2’s tumor-suppressive role, which counteracts S1PR1-mediated metastasis .
- Metabolic Tracing: Isotopic labeling in sphingosine derivatives enables quantification of sphingolipid turnover rates, critical for understanding diseases like cancer and neurodegeneration .
- Synthetic Utility: Protected derivatives (e.g., Bis(2-cyanoethyl)-Boc-S1P-13C2,D2) facilitate the synthesis of customized S1P analogs for structure-activity relationship studies .
Biological Activity
D-erythro-Sphingosine-1-Phosphate-13C2,D2 is a stable isotope-labeled derivative of sphingosine-1-phosphate (S1P), a bioactive sphingolipid that plays crucial roles in various biological processes. This compound is significant for its applications in metabolic studies, cellular signaling, and potential therapeutic uses in cancer and inflammatory diseases.
- Molecular Formula : C16H36D2NO5P
- Molecular Weight : 383.47 g/mol
- CAS Number : 26993-30-6
- Appearance : White solid
- Purity : ≥98% (TLC)
This compound functions primarily as a lipid second messenger, influencing various cellular signaling pathways. Its biological activity includes:
- Calcium Mobilization : Mobilizes calcium from intracellular stores through an IP3-independent pathway, activating phospholipase D (PLD) and stimulating cell growth in quiescent cells like Swiss 3T3 fibroblasts .
- Cellular Mobility Inhibition : At low concentrations, it inhibits the mobility of melanoma cells without inducing toxicity, suggesting its potential in preventing tumor metastasis.
Biological Activities
The compound has been investigated for its diverse biological activities, which include:
- Tumor Cell Metastasis Prevention : Inhibits the migration of cancer cells, particularly melanoma, which could be pivotal for therapeutic strategies against cancer .
- Regulation of Cell Growth and Survival : Modulates cellular responses such as survival, chemotaxis, and cytoskeletal remodeling through the activation of specific receptors .
- Inflammation Modulation : Exhibits potential anti-inflammatory effects by influencing immune cell behavior and cytokine expression .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Description | Key Biological Activity |
|---|---|---|
| D-erythro-Sphingosine | Non-labeled analog with similar activities | Cellular signaling |
| Sphinganine | Saturated analog | Inhibitory effects on cellular mobility |
| D-erythro-Dihydrosphingosine | Saturated form | Similar biological effects but different properties |
| Phytosphingosine | Structurally different sphingolipid | Involved in cellular signaling |
Case Studies and Research Findings
Recent studies have highlighted the importance of sphingolipids, particularly S1P and its derivatives, in various pathological conditions:
- Cancer Research : A study demonstrated that S1P levels are elevated in many cancers, and targeting its signaling pathways may provide therapeutic benefits. The use of labeled compounds like this compound allows for precise tracking of these pathways in vivo .
- Cardiovascular Health : Research indicates that S1P plays a role in vascular tone regulation and lymphocyte trafficking, highlighting its significance in cardiovascular diseases .
- Autoimmune Disorders : Modulating S1P signaling has shown promise in treating autoimmune conditions by influencing immune cell migration and function .
Q & A
Basic Research Questions
Q. What are the optimal storage and handling protocols for D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup> in experimental settings?
- Methodological Answer: Store the compound at -20°C in a dry, inert atmosphere to prevent degradation. During transport, use blue ice to maintain temperature stability. Prepare working solutions in solvents compatible with lipid handling (e.g., methanol/chloroform mixtures) under nitrogen gas to minimize oxidation. Avoid repeated freeze-thaw cycles by aliquoting .
Q. How should researchers design dose-response experiments to assess biological activity (e.g., inhibition of melanoma cell migration)?
- Methodological Answer: Begin with concentrations in the nanomolar range (1–100 nM), as prior studies demonstrate efficacy at low doses without cytotoxicity. Include vehicle controls (e.g., ethanol or DMSO) and measure downstream effects such as intracellular calcium mobilization or cAMP reduction using fluorometric assays. Validate results with orthogonal methods like Boyden chamber assays for cell migration .
Q. What are the primary biological roles of D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup> in cellular signaling pathways?
- Methodological Answer: As a stable isotope-labeled analog, it acts as a lipid second messenger, modulating pathways such as calcium mobilization (via ER stores), phospholipase D activation , and cAMP suppression . Use isotopic labeling to track metabolic flux in live-cell imaging or pulse-chase experiments. Compare labeled vs. unlabeled forms to isolate isotope-specific effects .
Advanced Research Questions
Q. How can isotopic labeling (13C<sup>2</sup>,D<sup>2</sup>) enhance tracing of metabolic flux in sphingolipid pathways?
- Methodological Answer: Leverage LC-MS/MS with multiple reaction monitoring (MRM) to distinguish endogenous S1P from the labeled variant. Use stable isotope dilution analysis (SIDA) for absolute quantification in biological matrices. Pair with <sup>13</sup>C-NMR to map carbon incorporation into downstream metabolites like ceramides .
Q. What experimental strategies resolve discrepancies in reported EC50 values across cell models (e.g., melanoma vs. endothelial cells)?
- Methodological Answer: Systematically evaluate variables such as cell membrane composition (cholesterol content), receptor subtype expression (S1PR1 vs. S1PR3), and intracellular phosphatase activity . Use CRISPR-edited cell lines to isolate receptor-specific responses. Cross-validate with ITDR-CETSA (Isothermal Dose-Response–Cellular Thermal Shift Assay) to quantify target engagement .
Q. Which advanced mass spectrometry techniques are optimal for mapping protein targets of D-erythro-Sphingosine-1-Phosphate-13C<sup>2</sup>,D<sup>2</sup>?
- Methodological Answer: Combine chemical proteomics with photoaffinity labeling to capture transient interactions. Use hydrogen-deuterium exchange (HDX)-MS to study conformational changes in bound targets. For spatial resolution, apply mass spectrometry imaging (MSI) to quantify compound distribution in tissue sections .
Q. How can researchers address batch-to-batch variability in isotopic enrichment during quantitative studies?
- Methodological Answer: Perform QC checks via high-resolution MS to verify isotopic purity (>98% <sup>13</sup>C<sup>2</sup>,D<sup>2</sup>). Normalize data using internal heavy isotope standards (e.g., <sup>15</sup>N-labeled S1P). Document batch-specific calibration curves in supplemental materials .
Methodological Considerations for Data Contradictions
- Confounding Variables: Differences in cell culture conditions (e.g., serum lipid content) may alter S1P bioavailability. Standardize protocols using lipid-depleted serum .
- Analytical Sensitivity: Ensure detection limits align with physiological concentrations (pM–nM range). Use nano-LC setups for low-abundance samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
